3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine
Description
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is a cyclobutane-containing amine derivative characterized by a 2-naphthyl aromatic substituent attached to a cyclobutyl ring, with a branched butylamine chain. This structure confers unique physicochemical properties, including increased lipophilicity due to the naphthyl group and conformational rigidity from the strained cyclobutane ring.
Properties
Molecular Formula |
C19H25N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-methyl-1-(1-naphthalen-2-ylcyclobutyl)butan-1-amine |
InChI |
InChI=1S/C19H25N/c1-14(2)12-18(20)19(10-5-11-19)17-9-8-15-6-3-4-7-16(15)13-17/h3-4,6-9,13-14,18H,5,10-12,20H2,1-2H3 |
InChI Key |
FJFPTPRIMYYLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the naphthyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the butylamine chain via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
*RRT: Relative Retention Time (chromatographic data from USP methods).
Key Differences and Implications
This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Cyclobutane vs. In contrast, cyclopentane or cyclohexane analogs (e.g., cyclohexanamine derivatives in ) offer greater conformational flexibility .
Alkyl Chain Modifications :
- The 3-methylbutyl chain is common in sibutramine-related compounds, optimizing steric bulk for receptor binding. Pentyl or phenethyl chains (e.g., Sibutramine-Related Compound C ) may alter metabolic stability .
Chromatographic Behavior :
- The target compound’s absence in USP impurity tables () suggests distinct synthetic pathways or stability compared to sibutramine analogs, which require strict impurity controls (e.g., ≤0.1% for positional isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
